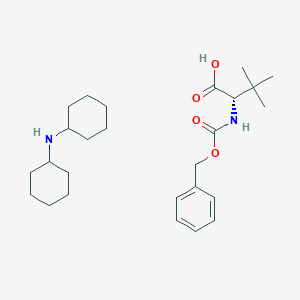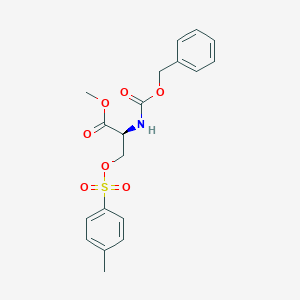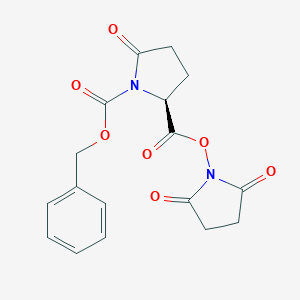
N-Cbz-N-methyl-L-leucine
描述
N-Cbz-N-methyl-L-leucine, also known as N-benzyloxycarbonyl-N-methyl-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methyl group attached to the nitrogen atom of leucine. The chemical formula for this compound is C15H21NO4, and it is commonly used in peptide synthesis and as a building block in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
N-Cbz-N-methyl-L-leucine can be synthesized through a multi-step chemical process. The synthesis typically begins with N-benzyl-L-leucine, which undergoes methylation using methyl iodide. The resulting product is then purified and crystallized to obtain this compound . The reaction conditions for this synthesis include the use of appropriate solvents and reagents to facilitate the methylation and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient methylation and purification, making the compound suitable for various applications in research and industry.
化学反应分析
Types of Reactions
N-Cbz-N-methyl-L-leucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, typically through hydrogenolysis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and reagents used.
科学研究应用
N-Cbz-N-methyl-L-leucine has diverse applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is utilized in the development of potential antitumor agents and enzyme inhibitors.
Enzyme Inhibition: It serves as a valuable tool in studying enzyme inhibition mechanisms and developing enzyme inhibitors.
Organic Chemistry: This compound is employed in various organic synthesis reactions, contributing to the advancement of chemical research.
作用机制
The mechanism of action of N-Cbz-N-methyl-L-leucine primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amine functionality of leucine, preventing unwanted reactions during peptide bond formation. The compound can be deprotected through hydrogenolysis, where the Cbz group is removed, releasing the free amine . This deprotection step is crucial in the final stages of peptide synthesis, allowing the formation of the desired peptide product.
相似化合物的比较
N-Cbz-N-methyl-L-leucine can be compared with other similar compounds, such as:
N-Cbz-L-leucine: Similar to this compound but without the methyl group on the nitrogen atom.
N-Boc-N-methyl-L-leucine: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Cbz group.
N-Fmoc-N-methyl-L-leucine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Cbz group.
The uniqueness of this compound lies in its specific protecting group and methylation, which provide distinct reactivity and stability compared to other similar compounds.
属性
IUPAC Name |
(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSGOBGRXNJLM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426670 | |
| Record name | N-Cbz-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33099-08-0 | |
| Record name | N-Cbz-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)






